molecular formula C6H12O B1605143 4-methoxy-2-methylbut-1-ene CAS No. 34752-58-4

4-methoxy-2-methylbut-1-ene

Cat. No.: B1605143
CAS No.: 34752-58-4
M. Wt: 100.16 g/mol
InChI Key: RWOKSHXRXBYVOC-UHFFFAOYSA-N
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Description

4-methoxy-2-methylbut-1-ene is an organic compound with the molecular formula C6H12O. It is a liquid at room temperature and is characterized by its methoxy group attached to a butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-2-methylbut-1-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-butene with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic addition, where the methanol adds to the double bond of the 2-methyl-1-butene, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or tosyl acid is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methylbut-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like hydrobromic acid (HBr) can be used to substitute the methoxy group with a bromine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of bromoalkenes or other substituted alkenes.

Scientific Research Applications

4-methoxy-2-methylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylbut-1-ene in chemical reactions involves the electrophilic addition of reagents to the double bond. For example, in the addition of methanol, the reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by methanol and subsequent deprotonation to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-methylbut-1-ene is unique due to the presence of both a methoxy group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-methoxy-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKSHXRXBYVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188307
Record name 1-Butene, 4-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34752-58-4
Record name 1-Butene, 4-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034752584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 4-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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